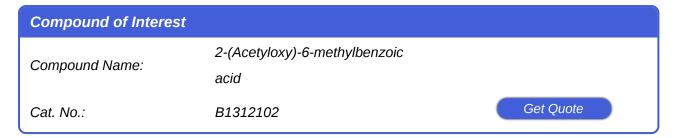


An In-depth Technical Guide to 2-(Acetyloxy)-6methylbenzoic Acid (6-Methylaspirin)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-6-methylbenzoic acid, also known as 6-methylaspirin, is a derivative of the widely recognized nonsteroidal anti-inflammatory drug (NSAID), aspirin. As an analog of acetylsalicylic acid, it belongs to the salicylate class of compounds and is of significant interest to researchers in medicinal chemistry and pharmacology. Its structural modification, the addition of a methyl group at the 6-position of the benzoic acid ring, has the potential to alter its physicochemical properties, pharmacokinetic profile, and biological activity compared to its parent compound. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and potential biological activities of **2-(Acetyloxy)-6-methylbenzoic acid**, with a focus on its role as a cyclooxygenase (COX) inhibitor.

Core Physical and Chemical Properties

The structural distinction of **2-(Acetyloxy)-6-methylbenzoic acid** lies in the methyl group substitution on the phenyl ring. This modification can influence its steric and electronic characteristics, thereby affecting its interaction with biological targets.



Property	Value	Reference
IUPAC Name	2-(acetyloxy)-6-methylbenzoic acid	[1]
Synonyms	6-Methylaspirin	[2]
CAS Number	31490-86-5	[1]
Molecular Formula	C10H10O4	[1]
Molecular Weight	194.18 g/mol	
Melting Point	127-129 °C	_
Boiling Point	Data not available	_
Solubility	Data not available	_
рКа	Data not available	_
InChI	1S/C10H10O4/c1-6-4-3-5- 8(14-7(2)11)9(6)10(12)13/h3- 5H,1-2H3,(H,12,13)	[1]
InChI Key	OSRBGUCAZNZFMF- UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=CC=CC(=C1OC(=O)C)C (=O)O	

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(Acetyloxy)-6-methylbenzoic acid** are not readily available in the public domain. However, based on the known spectra of aspirin and related methylated benzoic acid derivatives, the expected spectral characteristics can be inferred.

• ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, the methyl protons on the benzene ring, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns of



the aromatic protons would be influenced by the positions of the acetyl and methyl substituents.

- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the carboxylic acid and the ester functionalities. A broad O-H stretching band for the carboxylic acid would also be prominent.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and the carboxylic acid group.

Synthesis of 2-(Acetyloxy)-6-methylbenzoic Acid

The synthesis of **2-(Acetyloxy)-6-methylbenzoic acid** typically involves the acetylation of its precursor, 6-methylsalicylic acid. This reaction is analogous to the industrial synthesis of aspirin from salicylic acid.

Experimental Protocol: Acetylation of 6-Methylsalicylic Acid

Materials:

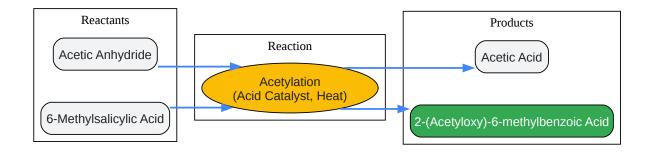
- 6-Methylsalicylic acid
- Acetic anhydride
- A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid)
- Water
- Ice

Procedure:

In a flask, combine 6-methylsalicylic acid and acetic anhydride.



- Carefully add a few drops of the acid catalyst to the mixture.
- Gently heat the mixture, for example, in a water bath, to facilitate the reaction. The reaction
 progress can be monitored by techniques such as thin-layer chromatography.
- After the reaction is complete, cool the flask.
- Slowly add cold water to the cooled mixture to hydrolyze any excess acetic anhydride.
- Cool the solution further in an ice bath to induce the crystallization of the product, 2-(acetyloxy)-6-methylbenzoic acid.
- Collect the crystals by filtration, wash with cold water, and allow them to dry.
- The crude product can be further purified by recrystallization from an appropriate solvent system.



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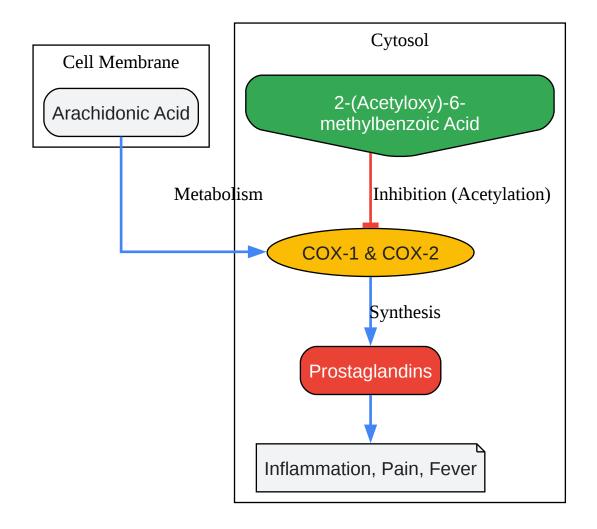
Synthesis of **2-(Acetyloxy)-6-methylbenzoic Acid**.

Biological Activity and Mechanism of Action

As a structural analog of aspirin, **2-(Acetyloxy)-6-methylbenzoic acid** is presumed to exhibit its primary biological effects through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.



The established mechanism of action for aspirin involves the irreversible acetylation of a serine residue within the active site of the COX enzymes. This covalent modification blocks the entry of arachidonic acid into the catalytic site, thereby inhibiting prostaglandin synthesis.[1] It is highly probable that 6-methylaspirin follows a similar mechanism. The presence of the methyl group at the 6-position may influence the compound's affinity for the active site and its acetylation potency towards COX-1 and COX-2.



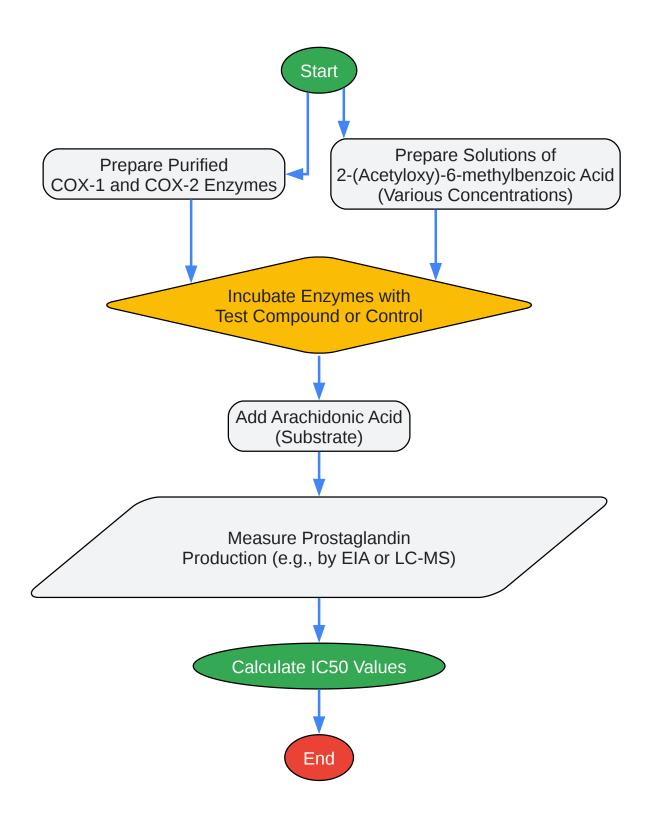
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Mechanism of Cyclooxygenase (COX) Inhibition.

Experimental Workflow for Assessing COX Inhibition

To experimentally validate the inhibitory activity of **2-(Acetyloxy)-6-methylbenzoic acid** on COX enzymes, the following workflow can be employed.





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Workflow for COX Inhibition Assay.



Conclusion

2-(Acetyloxy)-6-methylbenzoic acid represents an intriguing analog of aspirin with potential for modified biological activity. While comprehensive data on its physical and chemical properties are still emerging, its synthesis is straightforward via the acetylation of 6-methylsalicylic acid. The primary mechanism of action is anticipated to be the inhibition of COX enzymes, a hallmark of salicylate drugs. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its physicochemical parameters, and in-depth investigation of its pharmacological profile, particularly its differential effects on COX-1 and COX-2. Such studies will be crucial in determining its potential as a therapeutic agent and for understanding the structure-activity relationships within the salicylate family of compounds.

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- 2. researchgate.net [researchgate.net]
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